The synthesis of 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol typically involves several key steps:
The molecular structure of 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol can be depicted using its canonical SMILES notation: CC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC=C2)OC)O
. This notation indicates the presence of multiple functional groups:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to determine bond lengths, angles, and spatial arrangement .
The chemical behavior of 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol includes:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The mechanism of action for 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol primarily relates to its interactions with biological targets:
The physical and chemical properties of 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol include:
These properties influence its handling, storage, and application in laboratory settings .
The applications of 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol span various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2